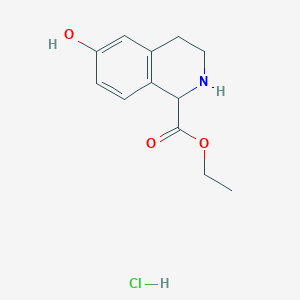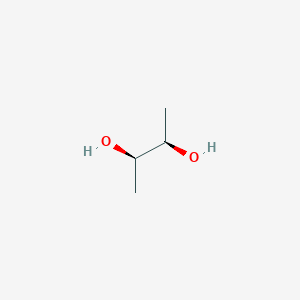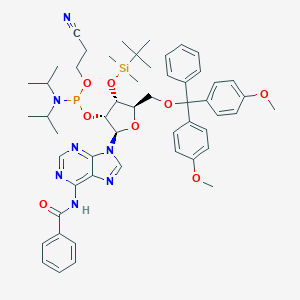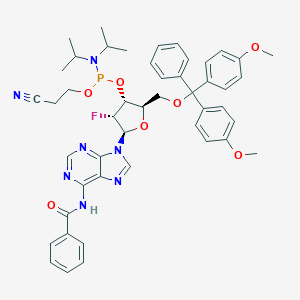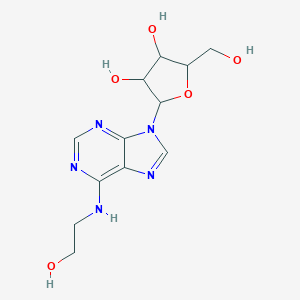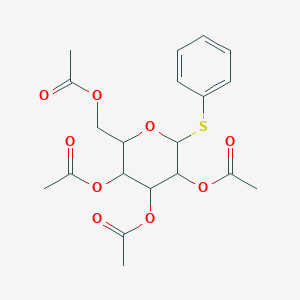![molecular formula C15H16FNO2S B151305 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-72-6](/img/structure/B151305.png)
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as FPTP, is a synthetic compound that has been widely used in scientific research. FPTP belongs to the class of thiazole-containing compounds and is structurally similar to other thiazole-containing drugs such as thiazolidinediones. FPTP has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and improve immune function. In addition, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is that it can be expensive to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several potential future directions for the study of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of research could be the development of more efficient synthesis methods for 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could make it more accessible for use in lab experiments. Another area of research could be the investigation of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid's potential therapeutic applications in other diseases, such as neurodegenerative disorders or cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves the reaction of 4-isopropylthiazol-2-amine with 3-fluoro-4-iodoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with propanoic acid to yield 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is relatively straightforward and can be performed on a large scale.
Aplicaciones Científicas De Investigación
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. In cancer research, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
Número CAS |
138568-72-6 |
|---|---|
Nombre del producto |
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Fórmula molecular |
C15H16FNO2S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
SZVIKFHPCYVIFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



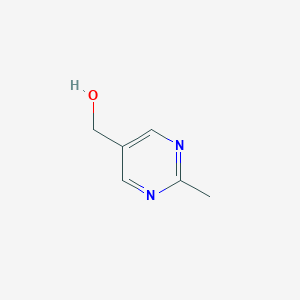
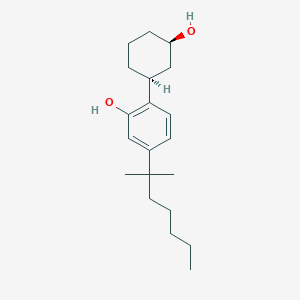
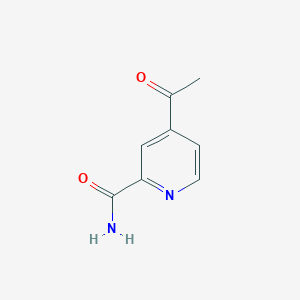

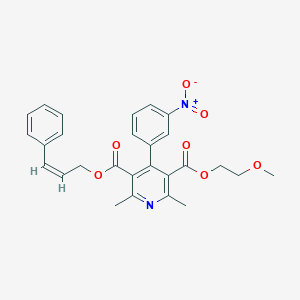
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
